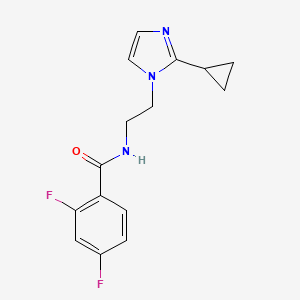

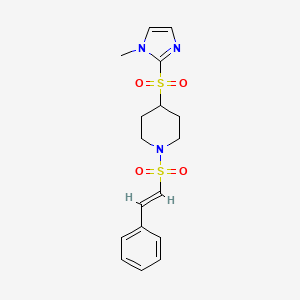

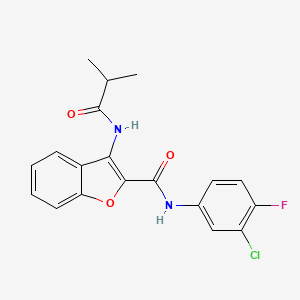

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide is a compound that likely shares characteristics with the derivatives and related compounds described in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar chemical structures and reactions that can be used to infer properties and synthetic methods for the compound .

Synthesis Analysis

The synthesis of related compounds involves environmentally friendly methods, as seen in the step-wise, tandem, and one-pot syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives using water as a solvent . This suggests that a similar approach could potentially be applied to the synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide, considering the structural similarities with the imidazole ring and the benzamide moiety.

Molecular Structure Analysis

The molecular structure of compounds with imidazole rings has been confirmed using various analytical techniques such as IR, 1H NMR, and GC-MS . These techniques could be employed to analyze the structure of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide, ensuring the correct synthesis and identification of the target compound.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including tautomerization to form N-heterocyclic carbenes . This property could be relevant for the compound , as the presence of the imidazole ring may allow for similar reactivity, potentially leading to the formation of novel structures or complexes with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by the presence of substituents on the imidazole ring and the benzamide moiety. For instance, the introduction of fluorine atoms, as seen in the synthesis of 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, can affect the compound's reactivity and physical properties . Therefore, the difluorobenzamide part of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide would likely contribute to its unique chemical behavior and physical characteristics.

Scientific Research Applications

Chemical Synthesis and Reagent Development

- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide, and similar compounds, play a role in chemical synthesis, including the development of new reagents. For instance, related chemical reagents, such as 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, are synthesized for various chemical applications, indicating a broader scope of imidazole-based compounds in synthetic chemistry (Wan Ming-hui, 2014).

Catalysis and Reaction Mechanisms

- Compounds with an imidazole structure, such as those in the N-heterocyclic carbene (NHC) family, have been identified as efficient catalysts in transesterification and acylation reactions. This highlights the potential of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide in similar catalytic processes (G. Grasa et al., 2003).

Structural Analysis and Electron Density Studies

- The study of crystal structures of related compounds, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, provides insights into the electron density and molecular geometry of these molecules. This can inform the understanding of similar compounds in terms of their structural and electronic properties (N. Boechat et al., 2016).

Quality Control in Pharmaceutical Development

- The development of quality control methods for compounds similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide is crucial in pharmaceutical research. This includes the creation of methods for identifying and quantifying these compounds, as well as determining impurities, which is essential for ensuring the safety and efficacy of pharmaceutical products (I. Sych et al., 2018).

Environmentally Friendly Synthesis

- The synthesis of imidazole-based compounds can be conducted in an environmentally friendly manner, utilizing water as a solvent. This approach aligns with the increasing demand for green chemistry practices in pharmaceutical and chemical research (Y. D. Reddy et al., 2014).

Antimicrobial Agent Development

- Research on miconazole-based ciprofloxacin hybrids, which includes the use of imidazole structures, demonstrates the potential for compounds like N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide in the development of antimicrobial agents. These compounds show promising biological activities against various pathogens, indicating their potential in addressing infectious diseases (Xiao-Long Gu et al., 2015).

properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O/c16-11-3-4-12(13(17)9-11)15(21)19-6-8-20-7-5-18-14(20)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGDOCYZXXLCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)

![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)

![1-Ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B3006470.png)

![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)

![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)